molecular formula C18H21N5 B8643475 4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile CAS No. 837396-37-9

4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile

Cat. No.: B8643475
CAS No.: 837396-37-9
M. Wt: 307.4 g/mol
InChI Key: DJBYOQBSOYEGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile is a useful research compound. Its molecular formula is C18H21N5 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

837396-37-9

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

4-[6-(4-propan-2-ylpiperazin-1-yl)pyridazin-3-yl]benzonitrile

InChI

InChI=1S/C18H21N5/c1-14(2)22-9-11-23(12-10-22)18-8-7-17(20-21-18)16-5-3-15(13-19)4-6-16/h3-8,14H,9-12H2,1-2H3

InChI Key

DJBYOQBSOYEGOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 4-(6-chloro-pyridazin-3-yl)-benzonitrile (1 g, 4.64 mmol; prepared as described in U.S. Pat. No. 4,112,095), isopropylpiperazine (0.654 g, 5.1 mmol), DIPEA (1.199 g, 9.27 mmol) and 4-(dimethylamino)pyridine (0.057 g, 0.464 mmol) in DMSO (4 ml) was stirred and heated to 100° C. for 20 h. After cooling to room temperature, the mixture was diluted with dichloromethane (25 ml) and water (35 ml) and stirred for 5 min. The organic phase was separated, washed with water (50 ml) and brine (50 ml), and acidified to pH 2 by addition of 1 N hydrochloric acid. The mixture was extracted with water (30 ml), and the aqueous phase was washed with dichloromethane (10 ml) and concentrated in vacuo to give a solid, which was collected and stripped with ethanol to afford the title compound as a crystalline hydrochloride (1.33 g, 76%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.654 g
Type
reactant
Reaction Step Two
Name
Quantity
1.199 g
Type
reactant
Reaction Step Two
Quantity
0.057 g
Type
catalyst
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of 4-(6-chloro-pyridazin-3-yl)-benzonitrile (20 g, 92.8 mmol) in 1-butanol (150 mL) was added 1-isopropyl-piperazine hydrochloride (29.8 g, 148.5 mmol) and NH4Cl (4.96 g, 92.8 mmol). The reaction mixture was heated at reflux for 48 h and then concentrated under reduced pressure. The residue was dissolved into a 10% solution of citric acid in water and filtered. Solid K2CO3 was added to the filtrate until pH 9. The precipitate was isolated and washed with water to give 4-[6-(4-isopropyl-piperazin-1-yl)-pyridazin-3-yl]-benzonitrile (20 g, 70%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.